molecular formula C16H24N2O B5374957 N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide

N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide

Cat. No.: B5374957
M. Wt: 260.37 g/mol
InChI Key: ZSOHJHUUQOSOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 3,4-dimethylphenyl group and a 3-methylpiperidin-1-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylphenylamine and 3-methylpiperidine as the primary starting materials.

    Acylation Reaction: The 3,4-dimethylphenylamine undergoes an acylation reaction with an appropriate acylating agent, such as acetyl chloride, to form N-(3,4-dimethylphenyl)acetamide.

    N-Alkylation: The N-(3,4-dimethylphenyl)acetamide is then subjected to N-alkylation using 3-methylpiperidine under basic conditions, typically in the presence of a strong base like sodium hydride or potassium carbonate, to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced under appropriate conditions to yield secondary amines or other reduced forms.

    Substitution: It can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound may be used as a ligand in receptor binding studies or as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of pain management and neurological disorders.

Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(2-methylpiperidin-1-yl)acetamide

Comparison: this compound is unique due to the specific positioning of the methyl groups on both the phenyl and piperidine rings. This structural arrangement can influence the compound’s chemical reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds with different methyl group positions.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-12-5-4-8-18(10-12)11-16(19)17-15-7-6-13(2)14(3)9-15/h6-7,9,12H,4-5,8,10-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOHJHUUQOSOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.